molecular formula C12H13NO2 B12931686 1-(5-Methoxy-7-methyl-1H-indol-1-yl)ethan-1-one

1-(5-Methoxy-7-methyl-1H-indol-1-yl)ethan-1-one

Cat. No.: B12931686
M. Wt: 203.24 g/mol
InChI Key: LQGUCTWSUHGYCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Methoxy-7-methyl-1H-indol-1-yl)ethan-1-one is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals

Chemical Reactions Analysis

1-(5-Methoxy-7-methyl-1H-indol-1-yl)ethan-1-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(5-Methoxy-7-methyl-1H-indol-1-yl)ethan-1-one has several scientific research applications:

    Chemistry: It serves as a precursor for synthesizing more complex indole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(5-Methoxy-7-methyl-1H-indol-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

1-(5-Methoxy-7-methyl-1H-indol-1-yl)ethan-1-one can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity .

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

1-(5-methoxy-7-methylindol-1-yl)ethanone

InChI

InChI=1S/C12H13NO2/c1-8-6-11(15-3)7-10-4-5-13(9(2)14)12(8)10/h4-7H,1-3H3

InChI Key

LQGUCTWSUHGYCK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1N(C=C2)C(=O)C)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.